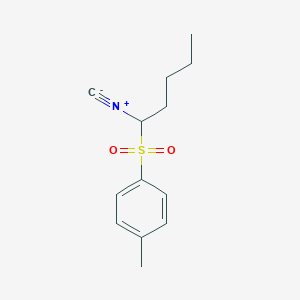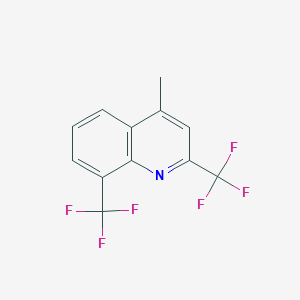
2,8-Bis(trifluoromethyl)-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Bis(trifluoromethyl)-4-methylquinoline is an organofluorine compound that consists of quinoline bearing trifluoromethyl substituents at positions 2 and 8 . It is also known as 2,8-bis(trifluoromethyl)quinolin-4-ol .
Synthesis Analysis
The synthesis of 2,8-Bis(trifluoromethyl)-4-methylquinoline involves a Suzuki–Miyaura cross-coupling reaction of 4-bromo-2,8-bis(trifluoromethyl)-quinoline with vinylboronic acid MIDA ester . This reaction is performed in the presence of Pd(PPh3)2NBS as a catalyst and a 3 M aqueous solution of a sodium carbonate solution .Molecular Structure Analysis
The X-ray crystal structure of 2,8-bis(trifluoromethyl)-4-methylquinoline has been established. It crystallizes in the monoclinic space group P21/c with cell parameters a = 16.678(2)Å, b = 17.492(7)Å, c = 8.286(4)Å, β = 97.50(2), V = 2396.5(16)Å3 and Z = 4 .Chemical Reactions Analysis
Unfortunately, there is limited information available on the specific chemical reactions involving 2,8-Bis(trifluoromethyl)-4-methylquinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,8-Bis(trifluoromethyl)-4-methylquinoline include a molecular weight of 344.05 g/mol . It is a white to yellow crystalline powder .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
57124-23-9 |
|---|---|
Molekularformel |
C12H7F6N |
Molekulargewicht |
279.18 g/mol |
IUPAC-Name |
4-methyl-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H7F6N/c1-6-5-9(12(16,17)18)19-10-7(6)3-2-4-8(10)11(13,14)15/h2-5H,1H3 |
InChI-Schlüssel |
HWXMQNMPJULKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





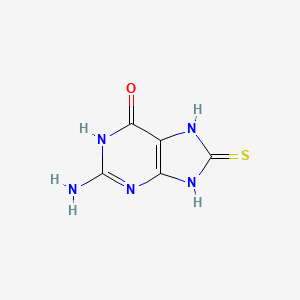
![5-Tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B8270466.png)
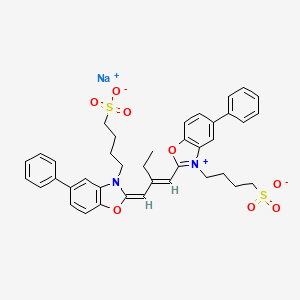
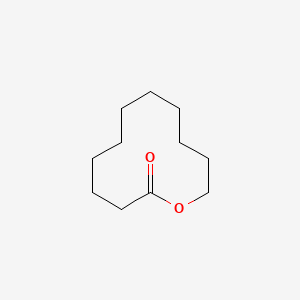

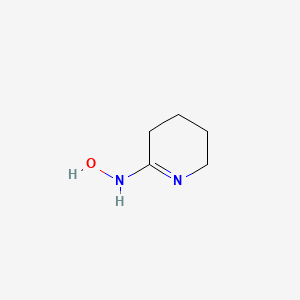
![1-Azabicyclo[2.2.2]octane-3-thiol](/img/structure/B8270513.png)


